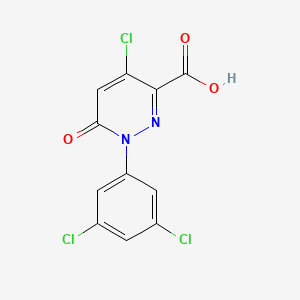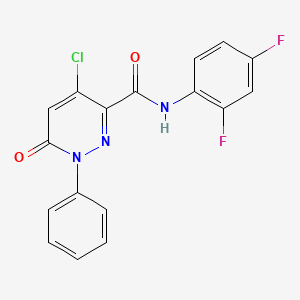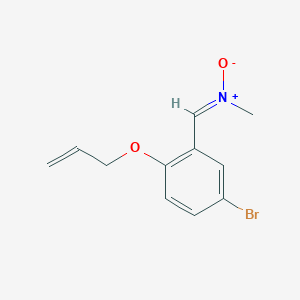![molecular formula C12H13N3O B3036347 4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339107-20-9](/img/structure/B3036347.png)
4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with significant pharmacological potential This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,6-dimethylaniline with a suitable pyrazolone derivative. One common method involves the reaction of 2,6-dimethylaniline with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent. Research is ongoing to explore its efficacy in treating various inflammatory conditions.
Mécanisme D'action
The mechanism of action of 4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: Known for its anti-inflammatory and antimicrobial properties.
3-methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound, also exhibits anti-inflammatory activity.
2,6-dimethylaniline: A key starting material, used in the synthesis of various pharmaceuticals and dyes.
Uniqueness
This compound stands out due to its unique combination of a pyrazolone core and a dimethylaniline moiety, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications in different fields .
Propriétés
IUPAC Name |
4-[(2,6-dimethylphenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-4-3-5-9(2)11(8)13-6-10-7-14-15-12(10)16/h3-7H,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJZPWMPSYFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CNNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036267.png)




![2-{3-[(2,4-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B3036273.png)


![3-[(2,4-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B3036277.png)
![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetamide](/img/structure/B3036282.png)


![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3036285.png)
